molecular formula C15H26N4O8 B1330616 Val-gly-ser-glu CAS No. 61756-22-7

Val-gly-ser-glu

Cat. No. B1330616
CAS RN: 61756-22-7
M. Wt: 390.39 g/mol
InChI Key: KDZIGQIDPXKMBA-UHFFFAOYSA-N
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Description

The peptide sequence Val-gly-ser-glu is a combination of four amino acids: valine, glycine, serine, and glutamic acid. This sequence is not directly discussed in the provided papers, but the papers do provide insights into the synthesis and properties of similar amino acid sequences and derivatives, which can be informative for understanding this compound.

Synthesis Analysis

The synthesis of complex amino acid sequences often involves solid-phase synthesis techniques, as demonstrated in the stepwise synthesis of the nucleopeptide Phac-Phe-Val-Ser(p3'ACT)-Gly-OH . This method involves assembling the peptide on an insoluble matrix, followed by the elongation of an oligonucleotide chain. Such techniques could potentially be applied to the synthesis of this compound, although the specific sequence is not mentioned in the papers.

Additionally, the synthesis of novel amino acid derivatives, including those with side chains of Val and Ser, has been achieved through α-alkylation and other sophisticated chemical reactions . These methods could be adapted for the synthesis of peptides containing this compound, providing optically pure derivatives that could be useful in further studies.

Molecular Structure Analysis

The molecular structure of peptides is crucial for their biological function. The papers discuss the conformational properties of amino acid derivatives, including the preference for β-turn type-I and type-II conformations in certain derivatives . While this compound is not explicitly analyzed, understanding the conformational preferences of its constituent amino acids can provide insights into its likely structure.

Chemical Reactions Analysis

The chemical reactivity of amino acid sequences is influenced by the side chains and the peptide backbone. The synthesis of a glycopeptide with a periodic sequence demonstrates the chemical modification of serine residues . Similarly, this compound could undergo chemical reactions at the serine hydroxyl group or the glutamic acid side chain, allowing for the creation of derivatives or conjugates for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides like this compound are determined by their amino acid composition and sequence. The papers do not directly address the properties of this compound, but they do provide information on the synthesis and properties of related peptides and derivatives . For example, the helical conformation of a glycopeptide and its stability in different solvents can inform predictions about the behavior of this compound in various environments.

Scientific Research Applications

Angiotensin I-Converting Enzyme (ACE) Inhibitory Activity

A study by Balti et al. (2015) identified peptides from the muscle of cuttlefish with potent ACE inhibitory activity. Among these peptides, the structure Val-Glu-Leu-Tyr-Pro, similar to Val-gly-ser-glu, showed significant antihypertensive effects in spontaneously hypertensive rats, suggesting its potential application in nutraceuticals and pharmaceuticals against hypertension and related diseases (Balti et al., 2015).

Eosinophil Chemotaxis

This compound plays a role in eosinophil chemotaxis, as described in a study by Turnbull et al. (1977). They found that this tetrapeptide was selectively chemotactic for human eosinophils. This suggests its potential use in understanding and perhaps modulating immune responses, especially in allergic reactions (Turnbull et al., 1977).

Stability and Interaction Studies

Wang et al. (2021) identified novel ACE inhibitory peptides with high stability against gastrointestinal enzymes and common food processing conditions. Although not directly this compound, these peptides provide insights into the stability and molecular interactions of similar peptide structures, which could be relevant for the application of this compound in therapeutic and food industries (Wang et al., 2021).

Potential in Therapeutics and Nutraceuticals

Peptides isolated from Scorpaena notata with sequences similar to this compound showed high ACE inhibitory activity and synergistic antioxidant activity. These peptides, including Val-Glu-Gly-Lys-Ser-Pro-Asn-Val, suggest that this compound and its analogues might have therapeutic applications against oxidative stress and hypertension (Aissaoui et al., 2017).

Mechanism of Action

Target of Action

The primary target of the tetrapeptide Val-Gly-Ser-Glu (also known as γ-Glu-Val-Gly or γ-EVG) is the calcium-sensing receptor (CaSR) . The CaSR is a G-protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

This compound acts as a potent agonist of the CaSR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the CaSR and activates it, leading to a series of intracellular events .

Biochemical Pathways

The formation of this compound involves several biochemical pathways. It is synthesized through a transpeptidation reaction catalyzed by the enzyme γ-glutamyltransferase (BoGGT) present in bovine milk . Two different biosynthetic pathways for this peptide have been identified . The first pathway involves the production of γ-Glu-Val (γ-EV) from glutamate and valine by the glutamate-cysteine ligase (GCL) Gsh1p or by the transfer of the γ-glutamyl group from glutathione (GSH) to valine by the γ-glutamyltransferase (GGT) Ecm38p or by the (Dug2p-Dug3p) 2 complex . In the next step, γ-EV is combined with glycine by the glutathione synthetase (GS) Gsh2p . The second pathway consists of the transfer of the γ-glutamyl residue from GSH to the dipeptide Val-Gly (VG) .

Pharmacokinetics

It’s known that the compound can be effectively imported from the medium .

Result of Action

This compound has been found to enhance the sensory characteristics of various foods. It significantly enhances umami, mouthfulness, and the mouth coating in chicken consommé, and oiliness, umami, the thickness of taste in gravy, the middle and last meaty flavor, and pepper flavor in hamburger steak . In reduced-fat foods, the addition of this compound significantly enhances thickness of taste, continuity, aftertaste, and oiliness .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of sodium chloride (NaCl) can inhibit the transpeptidase activity of BoGGT, thereby affecting the synthesis of this compound .

properties

IUPAC Name

2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O8/c1-7(2)12(16)14(25)17-5-10(21)18-9(6-20)13(24)19-8(15(26)27)3-4-11(22)23/h7-9,12,20H,3-6,16H2,1-2H3,(H,17,25)(H,18,21)(H,19,24)(H,22,23)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZIGQIDPXKMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40319789
Record name VGSG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40319789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61756-22-7
Record name NSC350591
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350591
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name VGSG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40319789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Val-gly-ser-glu
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